molecular formula C10H6ClF3N2S B14035000 5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine

5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14035000
M. Wt: 278.68 g/mol
InChI Key: XVDWXAPBDIIMSB-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine is a thiazole derivative featuring a substituted phenyl ring at the 5-position of the thiazole core. The phenyl group is functionalized with a chloro substituent at position 2 and a trifluoromethyl group at position 4. Thiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties.

Properties

Molecular Formula

C10H6ClF3N2S

Molecular Weight

278.68 g/mol

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6ClF3N2S/c11-7-3-5(10(12,13)14)1-2-6(7)8-4-16-9(15)17-8/h1-4H,(H2,15,16)

InChI Key

XVDWXAPBDIIMSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues

The structural analogues differ in substituent positions, functional groups, and linkage to the thiazole ring. Key examples include:

Compound Name Substituents (Thiazole Position 5) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine 2-Cl, 4-CF₃-phenyl (direct attachment) C₁₀H₆ClF₃N₂S ~278.5 High lipophilicity, electron-deficient phenyl -
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine 4-CF₃-benzyl group C₁₁H₉F₃N₂S 258.26 Benzyl linker, increased flexibility
5-(3-Chlorophenyl)-4-methylthiazol-2-amine 3-Cl-phenyl, 4-methyl-thiazole C₁₀H₉ClN₂S 224.71 Methyl group on thiazole, altered sterics
5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine 4-Cl, 3-CF₃-benzyl group C₁₁H₈ClF₃N₂S 292.7 Benzyl linkage, para-chloro substitution

Key Observations :

  • Substituent Position : The 2-Cl, 4-CF₃ substitution on the phenyl ring in the target compound contrasts with 3-Cl (e.g., ) or 4-Cl, 3-CF₃ (e.g., ), which may influence binding to biological targets due to steric and electronic variations.
  • Linkage Type : Direct phenyl attachment (target) vs. benzyl groups () alters molecular rigidity and spatial orientation.
  • Thiazole Modifications : Addition of a methyl group at position 4 () reduces ring polarity compared to the unsubstituted thiazole in the target.

Comparison :

  • The target compound’s trifluoromethyl and chloro groups may require regioselective aromatic substitution steps, increasing synthetic complexity compared to simpler analogues.
  • Benzyl-linked analogues (e.g., ) involve additional steps for benzyl group introduction.

Key Trends :

  • Trifluoromethyl Groups : Improve lipophilicity and metabolic stability, as seen in pesticidal compounds like acifluorfen sodium.

Physicochemical Properties

Property Target Compound 5-[4-(Trifluoromethyl)benzyl]-thiazol-2-amine 5-(3-Chlorophenyl)-4-methylthiazol-2-amine
Molecular Weight (g/mol) ~278.5 258.26 224.71
Solubility Low (predicted) Soluble in DMSO, methanol Not reported
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~2.2

Implications :

  • The target compound’s higher molecular weight and lipophilicity may favor tissue penetration but reduce aqueous solubility.

Biological Activity

5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H6ClF3N2S
  • Molecular Weight : 278.68 g/mol
  • CAS Number : 2734777-48-9

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The incorporation of a trifluoromethyl group enhances lipophilicity and may improve bioavailability and potency.

Research has identified several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Lysyl Oxidase (LOX) :
    • The compound acts as an inhibitor of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. LOX inhibition is significant in cancer therapy as it can impede tumor growth and metastasis .
  • Antiproliferative Activity :
    • Studies have demonstrated that derivatives of thiazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain thiazole hybrids have shown IC50 values ranging from 1.83 to 4.24 µM against HepG2 liver cancer cells, outperforming established drugs like sorafenib .
  • Antibacterial Properties :
    • The compound has also been evaluated for its antibacterial activity against Gram-positive bacteria, showing promising results. It exhibited low nanomolar IC50 values against DNA gyrase and topoisomerase IV, indicating strong dual activity as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural modifications. Key findings include:

  • Substitution Effects :
    • The presence of the trifluoromethyl group at the para position significantly increases the potency of compounds against various targets, including LOX and bacterial enzymes .
  • C-5 Group Modifications :
    • Variations at the C-5 position of the thiazole core have been studied to optimize LOX inhibition. Aryl sulfonyl groups were found to be preferred over alkyl groups for enhancing anti-cancer activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to or including this compound:

  • Lysyl Oxidase Inhibitors :
    • A series of aminomethylene-thiazoles were developed that showed significant inhibition against LOX and LOXL2, leading to delayed tumor growth in preclinical models .
  • Antiproliferative Studies :
    • A novel series of quinazoline-thiazole hybrids demonstrated superior antiproliferative activity compared to traditional chemotherapeutics, showcasing the potential for new cancer therapies .
  • Antibacterial Efficacy :
    • Compounds featuring similar thiazole structures were tested against various bacterial strains, revealing effective inhibition at low concentrations, further supporting their use as potential antibiotic agents .

Data Tables

Compound NameTargetIC50 (µM)Reference
This compoundLysyl Oxidase<0.1
Quinazoline-Thiazole Hybrid SA05HepG2 Cells1.83
Thiazole DerivativeDNA Gyrase<32 nM

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